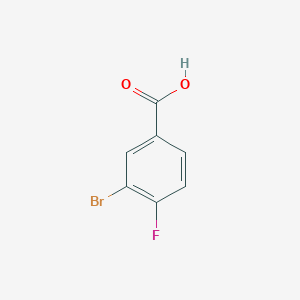

3-Bromo-4-fluorobenzoic acid

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-bromo-4-fluorobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrFO2/c8-5-3-4(7(10)11)1-2-6(5)9/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONELILMJNOWXSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10143457 | |

| Record name | 3-Bromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1007-16-5 | |

| Record name | 3-Bromo-4-fluorobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1007-16-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001007165 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 3-bromo-4-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Bromo-4-fluorobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10143457 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-4-fluorobenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.501 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 3-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzoic acid, a halogenated aromatic carboxylic acid, serves as a versatile building block in organic synthesis. Its unique substitution pattern, featuring both bromine and fluorine atoms on the benzoic acid core, imparts distinct reactivity and properties that are leveraged in the development of pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the physicochemical properties of this compound, complete with experimental protocols and data presented for ease of reference.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the tables below. These properties are crucial for understanding the compound's behavior in various chemical and biological systems.

General and Physical Properties

| Property | Value | Source |

| CAS Number | 1007-16-5 | [1][2] |

| Molecular Formula | C₇H₄BrFO₂ | [1][2][3] |

| Molecular Weight | 219.01 g/mol | [1][2][3] |

| Appearance | White to slightly beige crystalline powder | [2] |

| Melting Point | 138-140 °C | [3][4] |

| Boiling Point | 306.6 °C at 760 mmHg | [3] |

| Density | 1.789 g/cm³ | [3] |

Acidity and Solubility

| Property | Value | Source |

| pKa | 3.75 ± 0.10 (Predicted) | |

| Solubility | No quantitative data available. Expected to have low aqueous solubility. | [5] |

Spectral Data

Detailed spectral analysis is fundamental for the structural elucidation and purity assessment of this compound.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR (400 MHz, CDCl₃): [6]

-

δ 8.34 (m, 1H)

-

δ 8.07 (m, 1H)

-

δ 7.23 (m, 1H)

¹³C NMR (101 MHz, CDCl₃): [6]

-

δ 170.2

-

δ 162.7 (d, J = 256.2 Hz)

-

δ 136.1 (d, J = 1.7 Hz)

-

δ 131.5 (d, J = 8.8 Hz)

-

δ 126.7 (d, J = 3.5 Hz)

-

δ 116.7 (d, J = 23.1 Hz)

-

δ 109.5 (d, J = 21.8 Hz)

¹⁹F NMR (376 MHz, CDCl₃): [6]

-

δ -98.11 (td, J = 7.2, 5.2 Hz)

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be expected to show characteristic absorptions for the carboxylic acid functional group, including a broad O-H stretch and a strong C=O stretch.

Mass Spectrometry

The mass spectrum of this compound would exhibit a molecular ion peak corresponding to its molecular weight. The fragmentation pattern would likely involve the loss of the hydroxyl group (-OH) and the carboxyl group (-COOH), as well as characteristic isotopic patterns due to the presence of bromine.[7][8]

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are provided below.

Synthesis of this compound

A common synthetic route involves the Friedel-Crafts acylation of fluorobenzene, followed by bromination and subsequent haloform reaction.[9][10]

Materials:

-

Fluorobenzene

-

Acetyl chloride

-

Aluminum chloride (anhydrous)

-

Bromine

-

Sodium hypochlorite solution (technical grade)

-

Hydrochloric acid (concentrated)

-

Sodium bisulfite solution

-

Ice

-

Water

-

To a cooled (30-35 °C) mixture of fluorobenzene and anhydrous aluminum chloride, slowly add acetyl chloride.

-

Allow the reaction to proceed at 50-60 °C for approximately 1 hour.

-

Add bromine to the reaction mixture at 90-100 °C and stir for 1 hour.

-

Pour the hot reaction mixture onto ice to precipitate the bromination product.

-

Filter the precipitate and wash with water.

-

Add the moist product to a technical grade sodium hypochlorite solution and stir at room temperature for 1 hour, then warm to approximately 65 °C for 1 hour.

-

Cool the mixture, separate the chloroform layer, and add sodium bisulfite solution to the aqueous layer.

-

Adjust the pH to 2 with concentrated hydrochloric acid to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain this compound.

Caption: Synthetic workflow for this compound.

Determination of Melting Point

The melting point is a crucial indicator of purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

Procedure:

-

Finely powder a small amount of the crystalline this compound.

-

Pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block rapidly to a temperature about 15-20 °C below the expected melting point (138-140 °C).

-

Then, decrease the heating rate to 1-2 °C per minute.

-

Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.

References

- 1. This compound | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. 3-ブロモ-4-フルオロ安息香酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 10. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

IR and mass spectrometry data for 3-Bromo-4-fluorobenzoic acid

An In-depth Technical Guide to the Infrared (IR) and Mass Spectrometry Data of 3-Bromo-4-fluorobenzoic Acid

This technical guide offers a comprehensive overview of the infrared (IR) and mass spectrometry (MS) data for this compound (CAS Number: 1007-16-5).[1][2] The information is intended for researchers, scientists, and drug development professionals who utilize these analytical techniques for structural elucidation and quality control.

Infrared (IR) Spectroscopy Analysis

Infrared spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For this compound, the IR spectrum is characterized by absorptions corresponding to its carboxylic acid group, the substituted aromatic ring, and the carbon-halide bonds.

Data Presentation: Characteristic IR Absorptions

While a specific experimental spectrum is not provided, the table below outlines the expected characteristic absorption bands based on the molecule's functional groups. These values are derived from established correlation tables and data for structurally similar compounds.[3]

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group Assignment |

| 3300 - 2500 | Strong, Very Broad | O-H Stretch | Carboxylic Acid (H-bonded) |

| 3100 - 3000 | Medium, Sharp | C-H Stretch | Aromatic Ring |

| ~1700 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Carbonyl) |

| 1600 - 1450 | Medium to Weak, Sharp | C=C Stretch | Aromatic Ring |

| ~1420 | Medium | O-H Bend | Carboxylic Acid |

| ~1300 | Strong | C-O Stretch | Carboxylic Acid |

| ~1250 | Strong | C-F Stretch | Aryl Fluoride |

| Below 1000 | Medium to Strong | C-H Out-of-Plane Bend | Aromatic Ring |

| Below 800 | Medium to Strong | C-Br Stretch | Aryl Bromide |

Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The acquisition of a high-quality IR spectrum for a solid sample like this compound can be achieved using several methods, with Attenuated Total Reflectance (ATR) and Potassium Bromide (KBr) pellets being the most common.[3]

Method 1: Attenuated Total Reflectance (ATR) FTIR Spectroscopy

This technique is favored for its minimal sample preparation and ease of use.

-

Instrument Preparation: Ensure the ATR crystal (e.g., diamond) is clean. A background spectrum of the empty, clean crystal is recorded to account for ambient atmospheric conditions.

-

Sample Application: A small amount of the solid this compound powder is placed directly onto the ATR crystal surface.

-

Pressure Application: A pressure clamp is used to press the sample firmly against the crystal, ensuring intimate contact for efficient signal detection.

-

Data Acquisition: The infrared spectrum is collected. The instrument's software automatically ratios the sample spectrum against the background to generate the final absorbance or transmittance spectrum.

-

Cleaning: Following the analysis, the pressure clamp is retracted, and the crystal surface is cleaned with a suitable solvent (e.g., isopropanol) and a soft wipe.

Method 2: Potassium Bromide (KBr) Pellet

This traditional transmission method involves dispersing the sample within an IR-transparent matrix.

-

Sample Preparation: Approximately 1-2 mg of this compound is finely ground with about 100-200 mg of dry, IR-grade KBr powder using an agate mortar and pestle.

-

Pellet Formation: The resulting mixture is transferred to a pellet-pressing die. A vacuum is applied to remove air, and pressure is applied (typically 8-10 tons) to form a thin, transparent pellet.

-

Spectrum Acquisition: A background spectrum of the empty sample compartment is recorded. The KBr pellet is then placed in the sample holder of the FTIR spectrometer, and the spectrum is recorded, typically in the 4000 cm⁻¹ to 400 cm⁻¹ range.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing fragmentation patterns. The molecular formula for this compound is C₇H₄BrFO₂, with a monoisotopic mass of approximately 217.93787 Da.[1] A key feature in the mass spectrum will be the isotopic signature of bromine (⁷⁹Br and ⁸¹Br), which exists in an approximate 1:1 natural abundance, leading to characteristic M and M+2 ion peaks of nearly equal intensity.

Data Presentation: Expected Mass Spectrometry Data

| m/z (Mass-to-Charge Ratio) | Ion Assignment | Notes |

| ~218 / 220 | [M]⁺˙ or [M-H]⁻ | Molecular ion peaks (for ⁷⁹Br and ⁸¹Br isotopes) |

| ~201 / 203 | [M-OH]⁺ | Loss of a hydroxyl radical from the molecular ion |

| ~173 / 175 | [M-COOH]⁺ | Loss of the carboxyl group from the molecular ion |

| 139 | [M-Br]⁺ | Loss of a bromine radical from the molecular ion |

| 94 | [C₆H₃F]⁺ | Fragment corresponding to the fluorophenyl group after loss of Br and COOH |

Experimental Protocol: Mass Spectrometry

A standard protocol for obtaining the mass spectrum of a solid organic acid like this compound using Electrospray Ionization (ESI) coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight) is as follows.

-

Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. The concentration is typically in the low µg/mL to ng/mL range.

-

Instrument Setup: The mass spectrometer is calibrated using a standard calibration compound. The ESI source parameters are optimized, including the capillary voltage, cone voltage, desolvation gas flow, and temperature. The analysis is often run in negative ion mode ([M-H]⁻) due to the acidic nature of the carboxylic acid, although positive ion mode ([M+H]⁺) can also be used.

-

Infusion/Injection: The sample solution is introduced into the ESI source via direct infusion using a syringe pump or through injection into a liquid chromatography (LC) system.

-

Data Acquisition: A full scan mass spectrum is acquired over a relevant m/z range (e.g., 50-500 Da) to detect the molecular ion and major fragments. For more detailed structural analysis, tandem MS (MS/MS) can be performed by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation spectrum.

Visualization of Analytical Workflow

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Generalized workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide on the Solubility and Stability of 3-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Bromo-4-fluorobenzoic acid (CAS No. 1007-16-5), with a focus on its solubility and stability. While quantitative experimental data for this specific molecule is limited in publicly available literature, this document outlines its known characteristics and provides detailed, standardized experimental protocols for its evaluation. These methodologies are based on established principles for similar aromatic carboxylic acids and guidelines for pharmaceutical development.

Core Physicochemical Properties

This compound is a halogenated aromatic carboxylic acid.[1][2] Its structure, featuring bromine and fluorine atoms on the benzoic acid backbone, makes it a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] The physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₇H₄BrFO₂ | [1][3][4] |

| Molecular Weight | 219.01 g/mol | [1][3][4][5] |

| Appearance | White to light yellow or slightly beige crystalline powder | [1][3][6] |

| Melting Point | 138-140 °C | [3][4][7][8] |

| Boiling Point | 306.6 °C at 760 mmHg | [3] |

| Density | 1.789 g/cm³ | [3][9] |

| pKa (Predicted) | 3.75 ± 0.10 | [3] |

| Storage Temperature | Room Temperature, in a dry and well-ventilated place | [1][3][9] |

Solubility Profile

Quantitative solubility data for this compound is not extensively documented. However, based on the principles of "like dissolves like" and the known behavior of similar compounds like 3-fluorobenzoic acid and 4-bromobenzoic acid, a qualitative solubility profile can be predicted.[10][11][12] As a carboxylic acid, its solubility is highly dependent on pH.

Predicted Solubility:

| Solvent | Predicted Solubility | Rationale |

| Water | Low to Slightly Soluble | The hydrophobic aromatic ring limits aqueous solubility. The carboxylic acid group allows for some hydrogen bonding with water.[11] |

| Aqueous Base (e.g., 5% NaOH, 5% NaHCO₃) | Soluble | As a carboxylic acid, it will be deprotonated by bases to form a more soluble carboxylate salt.[13][14] |

| Aqueous Acid (e.g., 5% HCl) | Insoluble | The compound will remain in its protonated, less soluble form.[14][15] |

| Polar Organic Solvents (e.g., Ethanol, Methanol, Acetone) | Soluble | These solvents can interact with both the polar carboxylic acid group and the nonpolar aromatic ring.[11] |

| Nonpolar Organic Solvents (e.g., Hexane, Toluene) | Slightly Soluble to Insoluble | The polarity of the carboxylic acid group limits solubility in nonpolar solvents. |

Stability Profile

This compound is generally considered a stable compound under standard storage conditions.[1][16] Stability testing is crucial to determine its shelf-life and identify potential degradation products, especially when used as a key starting material in pharmaceutical manufacturing.[17][18]

-

Thermal Stability : The compound is stable at room temperature. The melting point is reported as 138-140°C, and decomposition occurs at higher temperatures.[3][9]

-

Chemical Stability : It is incompatible with strong oxidizing agents.[16] As an amide, it may be susceptible to hydrolysis under harsh acidic or basic conditions, though it is generally stable in a neutral pH range.[19]

-

Storage : For optimal stability, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[1][3][9]

-

Hazardous Decomposition : When exposed to fire, it may produce hazardous decomposition products, including carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[16]

Experimental Protocols

The following sections provide detailed methodologies for determining the solubility and stability of this compound.

Protocol for Determining Thermodynamic Solubility

This protocol describes the shake-flask method, a standard approach for determining thermodynamic solubility.

Objective: To determine the equilibrium solubility of this compound in various solvents at a specified temperature.

Materials:

-

This compound

-

Selected solvents (e.g., Water, Ethanol, Methanol, Acetonitrile, DMSO)

-

Scintillation vials or sealed test tubes

-

Orbital shaker with temperature control

-

Analytical balance

-

HPLC with a validated, stability-indicating method

-

pH meter

Methodology:

-

Preparation: Add an excess amount of this compound to a vial, ensuring a solid phase remains after equilibration.

-

Solvent Addition: Add a known volume of the desired solvent to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-72 hours) to reach equilibrium.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Centrifuge the samples to ensure complete separation of the solid and liquid phases.

-

Sampling and Dilution: Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the calibration range of the analytical method.

-

Quantification: Analyze the diluted samples using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility in mg/mL or mol/L. For aqueous solutions, measure the pH of the saturated solution.

Experimental Workflow for Solubility Determination

Caption: Workflow for Thermodynamic Solubility Determination.

Protocol for Stability Testing

This protocol outlines a typical stability study for a chemical intermediate according to ICH guidelines.[20]

Objective: To evaluate the stability of this compound under various storage conditions over time.

Materials:

-

This compound (minimum of three batches)

-

Appropriate container closure system (simulating storage and distribution packaging)

-

Calibrated stability chambers

-

HPLC with a validated, stability-indicating method

Methodology:

-

Sample Preparation: Package samples of this compound from at least three different batches in the chosen container closure system.

-

Storage Conditions: Place the samples in stability chambers under the following ICH recommended conditions:

-

Long-Term: 25 °C ± 2 °C / 60% RH ± 5% RH

-

Accelerated: 40 °C ± 2 °C / 75% RH ± 5% RH

-

-

Testing Schedule: Pull samples for analysis at predetermined time points.[17]

-

Long-Term: 0, 3, 6, 9, 12, 18, 24, and 36 months.

-

Accelerated: 0, 3, and 6 months.

-

-

Analytical Testing: At each time point, test the samples for the following attributes:

-

Appearance: Visual inspection for changes in color or physical form.

-

Assay: Quantification of the amount of this compound remaining.

-

Degradation Products: Identification and quantification of any impurities or degradation products using a stability-indicating HPLC method.

-

-

Data Evaluation: Analyze the data to establish a stability profile. If a significant change occurs during accelerated testing, the re-test period will be based on the real-time data from the long-term study.[20] A "significant change" is defined as a failure to meet the established specification.[20]

Logical Diagram for a Stability Study Program

References

- 1. chemimpex.com [chemimpex.com]

- 2. nbinno.com [nbinno.com]

- 3. Cas 1007-16-5,this compound | lookchem [lookchem.com]

- 4. This compound 95 1007-16-5 [sigmaaldrich.com]

- 5. This compound | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. innospk.com [innospk.com]

- 7. This compound | 1007-16-5 [chemicalbook.com]

- 8. This compound 95 1007-16-5 [sigmaaldrich.com]

- 9. echemi.com [echemi.com]

- 10. chem.ws [chem.ws]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. 4-ブロモ安息香酸 98% | Sigma-Aldrich [sigmaaldrich.com]

- 13. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 14. csub.edu [csub.edu]

- 15. bellevuecollege.edu [bellevuecollege.edu]

- 16. This compound - Safety Data Sheet [chemicalbook.com]

- 17. japsonline.com [japsonline.com]

- 18. www3.paho.org [www3.paho.org]

- 19. benchchem.com [benchchem.com]

- 20. ema.europa.eu [ema.europa.eu]

An In-depth Technical Guide to the Synthesis and Discovery of 3-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Bromo-4-fluorobenzoic acid, a key intermediate in the pharmaceutical and agrochemical industries.[1][2] This document details its chemical properties, synthesis methodologies, and historical context, presenting the information in a manner accessible to researchers and professionals in drug development and chemical synthesis.

Core Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid.[1] Its unique substitution pattern, featuring both a bromine and a fluorine atom on the benzoic acid core, imparts specific reactivity and makes it a valuable building block in organic synthesis.[2] The compound typically appears as a white to slightly beige crystalline powder.[1][3]

A summary of its key quantitative properties is presented in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₄BrFO₂ | [1][4] |

| Molecular Weight | 219.01 g/mol | [1][4] |

| CAS Number | 1007-16-5 | [1] |

| Melting Point | 138-140 °C | [1][3][5] |

| Boiling Point | 306.6 °C at 760 mmHg | [1] |

| Density | 1.789 g/cm³ | [1] |

| Flash Point | 139.2 °C | [1] |

| Purity (Typical) | ≥95% - ≥99.0% | [2][3] |

| pKa (Predicted) | 3.75 ± 0.10 | [1] |

Discovery and Initial Synthesis

While a singular "discovery" event is not prominently documented, the scientific literature indicates its synthesis and characterization date back to at least 1960. A method described in the Canadian Journal of Chemistry involved the diazotization of 3-bromo-4-aminotoluene, followed by pyrolysis of the resulting diazonium tetrafluoroborate and subsequent oxidation with potassium permanganate to yield this compound.[6] However, this multi-step process was noted for its complexity and use of expensive reagents, making it less suitable for large-scale industrial production.[7]

Modern Synthetic Protocols

A more recent and efficient method for the preparation of this compound involves a three-step, one-pot synthesis starting from fluorobenzene. This process is advantageous due to its use of inexpensive reactants and high yield.[6]

Experimental Protocol: Synthesis from Fluorobenzene

This protocol is adapted from a patented method which provides a high-yield synthesis of this compound.[6][7]

Step 1: Acylation of Fluorobenzene

-

To a mixture of 96 g (1 mol) of fluorobenzene and 200 g (1.5 mol) of aluminum chloride, add 82.5 g (1.05 mol) of acetyl chloride dropwise at a temperature of 30-35 °C with gentle cooling.

-

Allow the mixture to react for 1 hour at 50-60 °C.

Step 2: Bromination

-

To the reaction mixture from Step 1, add 184 g (1.5 mol) of bromine at 90-100 °C.

-

Stir the mixture for 1 hour at 90-100 °C.

-

Pour the hot mixture onto ice.

-

Filter the precipitated product and wash it with water.

Step 3: Haloform Reaction and Acidification

-

Add the moist product from Step 2 to 1.7 L of technical grade hypochlorite solution.

-

Stir the mixture for 1 hour at room temperature, then slowly warm it to approximately 65 °C.

-

After 1 hour at 65 °C, cool the mixture to room temperature.

-

Separate the chloroform formed.

-

Add 40 ml of technical sodium bisulfite solution to the clear solution.

-

Adjust the pH to 2 by adding concentrated hydrochloric acid.

-

Filter the precipitated product and wash it with water.

This process yields approximately 190 g (87% of theory) of this compound as a colorless powder with a melting point of 132 °C.[6][7]

Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis of this compound from fluorobenzene.

Caption: Synthetic pathway of this compound.

Applications in Research and Development

This compound serves as a crucial intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs) and agrochemicals.[1][2] Its utility is particularly noted in the preparation of insecticides, such as the precursor to 3-phenoxy-4-fluoro-benzyl alcohol.[6] The presence of the bromo and fluoro substituents allows for diverse chemical modifications, including nucleophilic aromatic substitution and cross-coupling reactions, enabling the construction of complex molecular architectures.[2] As research in medicinal and agricultural chemistry continues to evolve, the demand for versatile building blocks like this compound is expected to remain high.

References

- 1. Cas 1007-16-5,this compound | lookchem [lookchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. innospk.com [innospk.com]

- 4. This compound | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 1007-16-5 [chemicalbook.com]

- 6. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 7. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

Navigating the Synthesis Landscape: A Technical Guide to 3-Bromo-4-fluorobenzoic Acid Safety and Handling

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-4-fluorobenzoic acid, a key building block in the synthesis of novel pharmaceutical compounds and complex organic molecules, requires a thorough understanding of its safety and handling protocols to ensure a secure research and development environment. This technical guide provides an in-depth overview of the material's properties, hazards, and the necessary precautions for its safe use, from initial risk assessment to final disposal. The information presented is collated from various safety data sheets and chemical databases to offer a comprehensive resource for laboratory personnel.

Chemical and Physical Properties

A foundational aspect of safe handling is a clear understanding of the substance's physical and chemical characteristics. This data is crucial for predicting its behavior under various laboratory conditions and for designing appropriate experimental setups.

| Property | Value | References |

| CAS Number | 1007-16-5 | [1][2][3][4] |

| Molecular Formula | C7H4BrFO2 | [1][2][4] |

| Molecular Weight | 219.01 g/mol | [2][3][4] |

| Appearance | White to off-white or slightly beige crystalline powder | [1][4] |

| Melting Point | 138-140 °C (lit.) | [1][4][5] |

| Boiling Point | 306.6 °C at 760 mmHg | [1][4] |

| Density | 1.789 g/cm³ | [1][4] |

| Flash Point | 139.2 °C | [1][4] |

| Purity | ≥99.0% (HPLC) | [1] |

GHS Hazard Identification and Classification

This compound is classified as a hazardous substance under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). Understanding these classifications is paramount for risk assessment and implementing appropriate safety measures.

| Hazard Class | Category | GHS Hazard Statement |

| Skin Irritation | 2 | H315: Causes skin irritation |

| Eye Irritation | 2A | H319: Causes serious eye irritation |

| Specific Target Organ Toxicity - Single Exposure | 3 | H335: May cause respiratory irritation |

GHS Pictogram:

Safe Handling and Storage Protocols

Adherence to strict handling and storage procedures is critical to minimize exposure and prevent incidents.

Personal Protective Equipment (PPE)

Appropriate PPE must be worn at all times when handling this compound.

| Protection Type | Specification | References |

| Eye/Face Protection | Tightly fitting safety goggles or safety glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards. | [3][6][7] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile rubber) inspected prior to use. A lab coat or other protective clothing is required. | [3][5][6][7] |

| Respiratory Protection | For operations that may generate dust, a NIOSH-approved N95 dust mask or a full-face respirator should be used if exposure limits are exceeded or irritation is experienced. | [5][6] |

Engineering Controls

Work with this compound should be conducted in a well-ventilated area.[6][7] A chemical fume hood is recommended, especially when handling larger quantities or when heating the substance.[3] Eyewash stations and safety showers must be readily accessible in the immediate work area.[7]

Storage

Store in a cool, dry, and well-ventilated place.[3][6] Keep the container tightly closed to prevent moisture absorption, as the compound is hygroscopic.[3] Store away from incompatible materials such as strong oxidizing agents and strong acids.[3][7]

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is crucial in the event of an exposure.

| Exposure Route | First Aid Protocol | References |

| Inhalation | Move the victim to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [6][7][8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists. | [6][7][8] |

| Eye Contact | Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. | [3][6][7][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [7][9] |

Fire-Fighting Measures

In case of a fire involving this compound, the following measures should be taken:

| Aspect | Recommendation | References |

| Suitable Extinguishing Media | Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray. | [6][7] |

| Specific Hazards | During a fire, irritating and toxic gases such as carbon monoxide, carbon dioxide, hydrogen bromide, and hydrogen fluoride may be generated. | [10][11] |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. | [4][6][7] |

Accidental Release Measures

In the event of a spill, follow these procedures to mitigate the hazard:

-

Evacuate Personnel: Keep unnecessary personnel away from the spill area.

-

Ensure Ventilation: Provide adequate ventilation.

-

Personal Protection: Wear appropriate personal protective equipment as outlined in section 3.1.[6]

-

Containment and Clean-up: Avoid generating dust.[3][6] Carefully sweep or vacuum up the spilled material and place it into a suitable, closed container for disposal.[3][7]

-

Environmental Precautions: Prevent the spilled material from entering drains or waterways.[6]

Experimental Workflows and Logical Relationships

Visualizing workflows and logical relationships can enhance the understanding and implementation of safety protocols. The following diagrams, generated using Graphviz, illustrate key processes.

Caption: A logical workflow for the safe handling of this compound.

Caption: A stepwise protocol for responding to a chemical spill.

Toxicological and Ecological Information

While comprehensive toxicological data for this compound is not extensively documented, the available information indicates that it is an irritant to the skin, eyes, and respiratory system.[2][3][6] There is no data available to suggest that the compound is carcinogenic or causes reproductive toxicity.[3][7] The environmental impact has not been fully investigated, and therefore, it should be handled in a manner that prevents its release into the environment.[6]

Conclusion

This compound is a valuable reagent in research and development, particularly in the pharmaceutical industry.[4] Its safe and effective use hinges on a robust understanding of its hazards and the diligent application of safety protocols. By adhering to the guidelines outlined in this technical guide, researchers and scientists can mitigate risks and maintain a safe laboratory environment. Always refer to the most current Safety Data Sheet provided by the supplier before handling any chemical.

References

- 1. innospk.com [innospk.com]

- 2. This compound | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. capotchem.com [capotchem.com]

- 4. Cas 1007-16-5,this compound | lookchem [lookchem.com]

- 5. This compound 95 1007-16-5 [sigmaaldrich.com]

- 6. echemi.com [echemi.com]

- 7. fishersci.com [fishersci.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

reactivity and electronic effects of 3-Bromo-4-fluorobenzoic acid

An In-depth Technical Guide on the Reactivity and Electronic Effects of 3-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, with the CAS number 1007-16-5, is a halogenated aromatic carboxylic acid.[1][2][3] Its structure, featuring a carboxylic acid group, a bromine atom, and a fluorine atom attached to a benzene ring, makes it a highly versatile intermediate in organic synthesis.[4][5] The specific arrangement of these functional groups imparts unique electronic properties and reactivity to the molecule, rendering it a valuable building block in the development of pharmaceuticals and agrochemicals.[4][6][7] This guide provides a comprehensive overview of the physicochemical properties, electronic effects, reactivity, synthesis, and applications of this compound.

Physicochemical Properties

This compound is typically an off-white to white crystalline powder at room temperature.[1][3][4] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C7H4BrFO2 | [1][2][4] |

| Molecular Weight | 219.01 g/mol | [1][2][4] |

| Appearance | White to slightly beige/off-white crystalline powder | [1][3][4] |

| Melting Point | 138-140 °C | [1][8] |

| Boiling Point | 306.6 °C at 760 mmHg | [1] |

| Density | 1.789 g/cm³ | [1][3] |

| pKa (Predicted) | 3.75 ± 0.10 | [1][9] |

| Flash Point | 139.2 °C | [1] |

| Storage | Sealed in a dry place at room temperature | [1][9] |

Electronic Effects

The electronic properties of this compound are dictated by the interplay of the inductive and resonance effects of its three substituents on the aromatic ring.

-

Carboxylic Acid (-COOH): This group is strongly electron-withdrawing primarily through a resonance effect (-R) and also through an inductive effect (-I). It deactivates the benzene ring towards electrophilic aromatic substitution and directs incoming electrophiles to the meta position.

-

Fluorine (-F): Fluorine is the most electronegative element, exerting a very strong electron-withdrawing inductive effect (-I). However, it also has a lone pair of electrons that can be donated to the ring via a resonance effect (+R). In halogens, the inductive effect generally outweighs the resonance effect.

-

Bromine (-Br): Similar to fluorine, bromine exhibits a -I effect due to its electronegativity and a +R effect due to its lone pairs. Its inductive effect is weaker than fluorine's, and its resonance effect is also generally considered weaker.

The combination of these effects results in a complex electron density map on the aromatic ring. The strong deactivating nature of the carboxylic acid group, coupled with the inductive withdrawal of the halogens, makes the ring electron-deficient. This heightened acidity of the carboxylic proton is reflected in its predicted pKa of 3.75.[1][9]

Caption: Electronic effects of substituents on the this compound ring.

Reactivity and Experimental Protocols

The unique substitution pattern of this compound provides multiple reactive sites, making it a versatile synthetic intermediate.[4]

Reactions involving the Carboxylic Acid Group

The carboxylic acid moiety can undergo standard transformations such as esterification and amide bond formation. These reactions are fundamental to its use as a building block for creating more complex molecules.[6]

Experimental Protocol: Esterification to Methyl 3-bromo-4-fluorobenzoate

A common method for esterification involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

-

Dissolution: Dissolve this compound (15.2 mmol) in methanol (30 mL).

-

Catalyst Addition: Cool the solution in an ice bath and slowly add acetyl chloride (60.8 mmol) dropwise.

-

Reaction: Stir the reaction mixture at room temperature for 20 hours.

-

Workup: After the reaction is complete, concentrate the solution under reduced pressure.

-

Purification: Purify the crude product using silica gel column chromatography (eluent: hexane/ethyl acetate) to yield methyl 3-bromo-4-fluorobenzoate.[10]

Cross-Coupling Reactions

The bromine atom at the 3-position is a key functional handle for various cross-coupling reactions, such as Suzuki-Miyaura coupling.[11] This allows for the formation of new carbon-carbon bonds, enabling the construction of complex molecular scaffolds.[6][11]

Electrophilic Aromatic Substitution

The benzene ring is deactivated towards electrophilic attack due to the electron-withdrawing nature of the substituents. The directing effects of the substituents are as follows:

-

-COOH: meta-directing (to positions 3 and 5)

-

-Br: ortho, para-directing (to positions 2, 4, and 6)

-

-F: ortho, para-directing (to positions 3 and 5)

The positions meta to the carboxylic acid group (positions 3 and 5) are already substituted. The directing effects of the halogens would favor substitution at positions 2, 5, and 6. The final outcome of an electrophilic substitution reaction would depend on the specific reaction conditions and the nature of the electrophile, but the overall reactivity is low.

Synthesis of this compound

A patented industrial process for synthesizing this compound starts from fluorobenzene.[12][13] This multi-step synthesis is efficient and uses readily available starting materials.[13]

Experimental Protocol: Synthesis from Fluorobenzene

-

Acylation: React fluorobenzene (1 mol) with acetyl chloride (1.05 mol) in the presence of aluminum chloride (1.5 mol) as an acylation catalyst at 30-35 °C. Allow the reaction to proceed for 1 hour at 50-60 °C.

-

Bromination: Add bromine (1.5 mol) to the reaction mixture at 90-100 °C and stir for 1 hour.

-

Isolation of Intermediate: Pour the hot mixture onto ice. Filter the precipitated product (3-bromo-4-fluoroacetophenone) and wash it with water.

-

Oxidation: Add the moist intermediate to a technical hypochlorite solution (1.7 L). Stir for 1 hour at room temperature, then slowly warm to about 65 °C for 1 hour.

-

Workup and Purification: Cool the mixture to room temperature. Separate the chloroform formed. Add sodium bisulfite solution to the aqueous layer and adjust the pH to 2 with concentrated hydrochloric acid.

-

Final Product: Filter the precipitated this compound, wash with water, and dry.[12]

Caption: Synthetic workflow for this compound from fluorobenzene.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While specific spectra are available in databases, a summary of expected signals is provided below.

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data available. | [14] |

| ¹³C NMR | Spectral data available. | [14] |

| Mass Spectrometry | Spectral data available. | [14] |

| IR Spectroscopy | Spectral data available. | [14] |

| Raman Spectroscopy | Spectral data available. | [2] |

Note: Detailed spectral data including chemical shifts and peak assignments can be found in chemical databases such as ChemicalBook and PubChem.[2][14]

Applications in Drug Development and Research

This compound is a key intermediate in the synthesis of a wide range of biologically active molecules.[1][4]

-

Pharmaceuticals: It serves as a foundational component in the synthesis of complex drugs, including potent PTP-MEG2 inhibitors for type 2 diabetes research.[6] It is also used in the development of anti-inflammatory and analgesic drugs.[4]

-

Agrochemicals: This compound is utilized in the agrochemical industry for creating new pesticides and other crop protection agents.[1][7]

-

Research and Development: Its unique structure and reactivity make it a valuable tool for studying chemical reaction mechanisms and developing novel synthetic strategies.[1]

References

- 1. Cas 1007-16-5,this compound | lookchem [lookchem.com]

- 2. This compound | C7H4BrFO2 | CID 70509 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. chemimpex.com [chemimpex.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. nbinno.com [nbinno.com]

- 8. 3-溴-4-氟苯甲酸 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. This compound CAS#: 1007-16-5 [m.chemicalbook.com]

- 10. 3-BROMO-4-FLUORO-BENZOIC ACID METHYL ESTER | 82702-31-6 [chemicalbook.com]

- 11. 3-Bromo-4-fluorobenzotrifluoride | 68322-84-9 | Benchchem [benchchem.com]

- 12. DE3035355A1 - METHOD FOR PRODUCING 3-BROMO-4-FLUORO-BENZOESIC ACID - Google Patents [patents.google.com]

- 13. US4393232A - Preparation of 3-bromo-4-fluoro-benzoic acid - Google Patents [patents.google.com]

- 14. This compound(1007-16-5) 1H NMR spectrum [chemicalbook.com]

The Versatility of 3-Bromo-4-fluorobenzoic Acid in Modern Drug Discovery and Research

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 3-Bromo-4-fluorobenzoic acid is a versatile, halogenated aromatic carboxylic acid that has emerged as a crucial building block in the synthesis of a wide range of biologically active molecules. Its unique structural features, including a reactive bromine atom amenable to cross-coupling reactions and a carboxylic acid group ready for amidation or esterification, make it a valuable starting material in medicinal chemistry. The presence of a fluorine atom can enhance the metabolic stability, binding affinity, and pharmacokinetic properties of the resulting compounds. This technical guide explores the potential applications of this compound in the research and development of novel therapeutics, with a focus on its use in the synthesis of kinase inhibitors, PTP-MEG2 inhibitors, and anti-inflammatory agents.

Core Applications in Synthetic Chemistry

This compound serves as a versatile scaffold for the construction of complex molecular architectures through several key synthetic transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound is well-suited for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This allows for the formation of a carbon-carbon bond with a wide variety of aryl and heteroaryl boronic acids, leading to the synthesis of biaryl and heteroaryl benzoic acid derivatives. These structural motifs are prevalent in many kinase inhibitors.

Amide Bond Formation

The carboxylic acid functionality of this compound can be readily converted to an amide bond by coupling with a diverse range of primary and secondary amines. This reaction is fundamental in drug development for the synthesis of compounds with improved biological activity and for the introduction of various functional groups.

Applications in Drug Discovery

Kinase Inhibitors for Oncology

Kinase inhibitors are a cornerstone of modern oncology. The 3-bromo-4-fluorobenzamide scaffold is a key component in the design of potent and selective kinase inhibitors.

Data Presentation: Representative Kinase Inhibitor Activity

| Kinase Target | IC50 (nM) |

| Raf-1 | 6 |

| B-Raf (wild-type) | 22 |

| B-Raf (V600E) | 38 |

| VEGFR-2 | 90 |

| PDGFR-β | 57 |

| c-Kit | 68 |

Signaling Pathway: RAF/MEK/ERK Pathway

Many kinase inhibitors target the RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival. Aberrant activation of this pathway is a hallmark of many cancers.

PTP-MEG2 Inhibitors for Type 2 Diabetes

Protein Tyrosine Phosphatase Megakaryocyte 2 (PTP-MEG2) is a promising target for the treatment of type 2 diabetes.[1] this compound is a key intermediate in the synthesis of potent PTP-MEG2 inhibitors.[1]

Data Presentation: Representative PTP-MEG2 Inhibitor Activity

The following data is for novel dibenzofuran derivatives, which represent a class of PTP-MEG2 inhibitors. While not directly synthesized from this compound in the cited study, they illustrate the potency that can be achieved for inhibitors of this enzyme.

| Compound | PTP-MEG2 IC50 (µM) |

| 10a | 0.32 |

Experimental Workflow: Synthesis of PTP-MEG2 Inhibitors

The synthesis of PTP-MEG2 inhibitors often involves a multi-step process that can be generalized as follows, starting from a suitably functionalized aromatic core.

Anti-inflammatory and Analgesic Agents

This compound is also utilized in the synthesis of novel anti-inflammatory and analgesic drugs. The resulting compounds can be designed to target various enzymes and receptors involved in the inflammatory cascade.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Coupling

This protocol is a general guideline for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid and may require optimization for specific substrates.

Materials:

-

This compound (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Solvent (e.g., 1,4-Dioxane/Water, 4:1 mixture)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a dry round-bottom flask, add this compound, the arylboronic acid, and the base.

-

Seal the flask with a rubber septum and evacuate and backfill with an inert gas three times.

-

Add the degassed solvent mixture via syringe.

-

Add the palladium catalyst to the reaction mixture.

-

Heat the mixture to 100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Representative Protocol for Amide Bond Formation

This protocol describes a general procedure for the synthesis of amides from a carboxylic acid and an amine using a coupling agent.

Materials:

-

This compound (1.0 eq)

-

Amine (1.1 eq)

-

Coupling agent (e.g., HATU, 1.1 eq)

-

Base (e.g., DIPEA, 2.0 eq)

-

Anhydrous solvent (e.g., DMF)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

In a dry round-bottom flask under an inert atmosphere, dissolve this compound in the anhydrous solvent.

-

Add the coupling agent and the base to the solution and stir for 15-20 minutes at room temperature to pre-activate the carboxylic acid.

-

Add the desired amine to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours, monitoring the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Logical Relationship: Key Synthetic Transformations

The utility of this compound stems from its ability to undergo sequential or orthogonal functionalization at its two key reactive sites.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel compounds with significant potential in drug discovery. Its strategic application in the development of kinase inhibitors, PTP-MEG2 inhibitors, and anti-inflammatory agents underscores its importance to the pharmaceutical research community. The ability to perform both cross-coupling and amidation reactions provides a powerful platform for the generation of diverse molecular libraries for biological screening. Further exploration of derivatives of this compound is likely to yield new and improved therapeutic agents for a variety of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PTP-MEG2 Inhibitors Using 3-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential Protein Tyrosine Phosphatase, Megakaryocyte 2 (PTP-MEG2) inhibitors, utilizing 3-Bromo-4-fluorobenzoic acid as a key starting material. PTP-MEG2 is a non-receptor protein tyrosine phosphatase that has been identified as a negative regulator of insulin signaling, making it a promising therapeutic target for type 2 diabetes and other metabolic disorders.

Introduction to PTP-MEG2 as a Therapeutic Target

PTP-MEG2 plays a crucial role in cellular signaling by dephosphorylating key proteins involved in various pathways. Its function as an antagonist of hepatic insulin signaling has drawn significant attention. By dephosphorylating the insulin receptor, PTP-MEG2 dampens the insulin signal, contributing to insulin resistance. Inhibition of PTP-MEG2 is therefore a promising strategy to enhance insulin sensitivity and improve glucose homeostasis. The 3-bromo-4-fluorophenyl moiety is a valuable pharmacophore in the design of PTP inhibitors, offering a scaffold for the synthesis of potent and selective drug candidates.

Quantitative Data on PTP-MEG2 Inhibitors

The following table summarizes the inhibitory activities of various reported PTP-MEG2 inhibitors. This data is provided for comparative purposes, and the activity of novel compounds synthesized from this compound would require experimental determination.

| Compound ID | Scaffold | PTP-MEG2 IC₅₀ (nM) | Selectivity Notes |

| 10a | Dibenzofuran | 320 | High selectivity over SHP2 and CDC25 (IC₅₀ > 50 µM)[1][2] |

| Compound 7 | F₂Pmp-based peptidomimetic | Kᵢ = 34 | >10-fold selectivity over more than 20 other PTPs |

| PTP Inhibitor IV | General PTP Inhibitor | 13,000 | Also inhibits SHP-2, PTP1B, and others with higher potency |

PTP-MEG2 Signaling Pathway

The diagram below illustrates the role of PTP-MEG2 in the insulin signaling pathway. PTP-MEG2 negatively regulates the pathway by dephosphorylating the activated insulin receptor.

Caption: PTP-MEG2 negatively regulates the insulin signaling pathway.

Experimental Protocols

General Synthetic Workflow

The synthesis of PTP-MEG2 inhibitors from this compound typically involves an amide coupling reaction with a suitable amine-containing fragment. This fragment can be a simple amine, an amino acid derivative, or a more complex heterocyclic moiety.

Caption: General workflow for the synthesis of PTP-MEG2 inhibitors.

Protocol 1: Amide Coupling using EDC/HOBt

This protocol describes a general procedure for the amide coupling of this compound with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

-

This compound

-

Amine of interest (1.1 eq)

-

EDC (1.2 eq)

-

HOBt (1.2 eq)

-

Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (2.0 eq)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve this compound (1.0 eq) in anhydrous DCM or DMF.

-

To the stirred solution, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add EDC (1.2 eq) portion-wise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with the organic solvent used.

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: Amide Coupling using HATU

This protocol is suitable for more challenging couplings, such as with sterically hindered amines, using Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium (HATU).

Materials:

-

This compound

-

Amine of interest (1.1 eq)

-

HATU (1.1 eq)

-

DIPEA or TEA (2.0 eq)

-

Anhydrous DMF

-

Ethyl acetate or DCM

-

Saturated aqueous NaHCO₃ solution

-

Brine

-

Anhydrous MgSO₄ or Na₂SO₄

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous DMF.

-

Add HATU (1.1 eq) and DIPEA (2.0 eq) to the solution and stir for 15-20 minutes at room temperature for pre-activation of the carboxylic acid.

-

Add the desired amine (1.1 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 2-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, dilute the reaction mixture with ethyl acetate or DCM.

-

Wash the organic layer with saturated aqueous NaHCO₃ solution followed by brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo.

-

Purify the crude product by flash column chromatography on silica gel.

Inhibitor Evaluation Workflow

Once the target compound is synthesized and purified, a series of in vitro and cell-based assays are necessary to determine its efficacy and selectivity as a PTP-MEG2 inhibitor.

Caption: Workflow for the evaluation of synthesized PTP-MEG2 inhibitors.

In Vitro PTP-MEG2 Inhibition Assay (IC₅₀ Determination)

The inhibitory potency of the synthesized compounds against PTP-MEG2 can be determined using a standard in vitro phosphatase assay. A common method involves the use of a small molecule substrate, such as p-nitrophenyl phosphate (pNPP), which is dephosphorylated by PTP-MEG2 to produce a chromogenic product, p-nitrophenol, that can be quantified spectrophotometrically.

Brief Protocol:

-

Recombinant human PTP-MEG2 is incubated with varying concentrations of the test compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of pNPP.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37 °C).

-

The reaction is stopped, and the absorbance of the product is measured at 405 nm.

-

The concentration of the inhibitor that reduces the enzyme activity by 50% (IC₅₀) is calculated by fitting the dose-response data to a suitable equation.

Selectivity Profiling

To assess the selectivity of the inhibitors, similar in vitro assays should be performed against a panel of other relevant protein tyrosine phosphatases, such as PTP1B, SHP1, SHP2, and TCPTP. High selectivity for PTP-MEG2 is a desirable characteristic for a therapeutic candidate to minimize off-target effects.

Cell-Based Assays

The cellular activity of the inhibitors can be evaluated in relevant cell lines, such as hepatocytes or muscle cells. A key experiment is to assess the inhibitor's ability to enhance insulin-stimulated phosphorylation of downstream targets like Akt.

Brief Protocol:

-

Culture cells (e.g., primary hepatocytes) and serum-starve them overnight.

-

Pre-treat the cells with varying concentrations of the PTP-MEG2 inhibitor for a specified time.

-

Stimulate the cells with insulin for a short period.

-

Lyse the cells and analyze the phosphorylation status of key insulin signaling proteins (e.g., Insulin Receptor, Akt) by Western blotting using phospho-specific antibodies. An increase in phosphorylation in the presence of the inhibitor indicates target engagement and cellular efficacy.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the Suzuki-Miyaura cross-coupling reaction of 3-Bromo-4-fluorobenzoic acid. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of complex biaryl carboxylic acids.

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound.[1] It is widely utilized due to its mild reaction conditions and tolerance of various functional groups.[1] In the case of this compound, the significant difference in the bond dissociation energies of the C-Br and C-F bonds allows for selective coupling at the more reactive C-Br position under standard Suzuki conditions.[2]

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of a closely related substrate, 3-bromobenzoic acid, with various arylboronic acids. These examples provide a strong starting point for developing specific applications with this compound, as the reaction mechanism and optimal conditions are expected to be similar.

| Entry | Arylboronic Acid | Product | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | 3-Phenyl-4-fluorobenzoic acid (anticipated) | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 97[1] |

| 2 | 4-Methylphenylboronic acid | 4-Fluoro-3-(p-tolyl)benzoic acid (anticipated) | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 95[1] |

| 3 | 4-Methoxyphenylboronic acid | 4-Fluoro-3-(4-methoxyphenyl)benzoic acid (anticipated) | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 99[1] |

| 4 | 4-Fluorophenylboronic acid | 4-Fluoro-3-(4-fluorophenyl)benzoic acid (anticipated) | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | 89[1] |

| 5 | 3,5-Difluorophenylboronic acid | 3-(3,5-Difluorophenyl)-4-fluorobenzoic acid (anticipated) | [PdCl₂(NH₂CH₂COOH)₂] (0.1) | K₂CO₃ | Water | RT | 1.5 | Low Yield*[1] |

*Note: Reactions with arylboronic acids containing multiple strongly electron-withdrawing groups may result in lower yields under these specific conditions. Optimization of the catalyst, base, or solvent system may be required.[1]

Experimental Protocols

Two primary protocols are provided below. Protocol 1 describes a general and environmentally friendly procedure in an aqueous medium at room temperature. Protocol 2 outlines a method using a common palladium catalyst in an organic solvent system, which may be necessary for less reactive coupling partners.

Protocol 1: Suzuki Coupling in Water at Room Temperature

This protocol is adapted from a highly efficient method for the Suzuki coupling of bromobenzoic acids.[1]

Materials:

-

This compound (1.0 mmol)

-

Arylboronic acid (1.2 mmol)

-

[PdCl₂(NH₂CH₂COOH)₂] (0.1 mol%)

-

Potassium carbonate (K₂CO₃) (3.0 mmol)

-

Distilled water (5.0 mL)

-

Round-bottomed flask

-

Magnetic stirrer

Procedure:

-

To a round-bottomed flask, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), [PdCl₂(NH₂CH₂COOH)₂] catalyst (0.1 mol%), and potassium carbonate (3.0 mmol).[1]

-

Add 5.0 mL of distilled water to the flask.[1]

-

Stir the mixture vigorously at room temperature under air for 1.5 hours.[1]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, the product may precipitate. If so, filter the precipitate and wash it thoroughly with distilled water to remove inorganic salts.[1]

-

If the product does not precipitate, acidify the reaction mixture with 2M HCl to a pH of ~2 to precipitate the carboxylic acid.

-

Filter the solid product, wash with cold water, and dry under vacuum.

-

The crude product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Suzuki Coupling using Pd(PPh₃)₄ in an Organic Solvent

This protocol is a general procedure suitable for a wide range of aryl bromides.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

-

Potassium carbonate (K₂CO₃) (2.0 equiv)

-

1,4-Dioxane/Water (4:1 mixture), degassed

-

Flame-dried reaction vessel (e.g., Schlenk flask) with reflux condenser

-

Magnetic stirrer and heating mantle

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

To a flame-dried reaction vessel, add this compound, the arylboronic acid, and potassium carbonate.

-

Evacuate and backfill the vessel with an inert gas (e.g., Argon) three times.

-

Add the degassed 1,4-dioxane/water solvent mixture via syringe.

-

Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of inert gas.

-

Heat the mixture to 90-100 °C and stir for 12-24 hours.[1]

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature, dilute with water, and acidify with 2M HCl to a pH of ~2.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Visualizations

Experimental Workflow

References

Application Notes and Protocols: Buchwald-Hartwig Amination of 3-Bromo-4-fluorobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination is a pivotal palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in medicinal chemistry and drug development for synthesizing aryl amines, which are prevalent motifs in a wide range of pharmaceuticals.[2] 3-Bromo-4-fluorobenzoic acid is a valuable building block in organic synthesis, serving as an intermediate in the creation of various biologically active compounds.[3] Its amination opens pathways to novel derivatives for drug discovery programs.

These application notes provide a comprehensive guide to performing the Buchwald-Hartwig amination using this compound. The protocols address key considerations, including the potential need for protecting the carboxylic acid group, and offer a generalized procedure adaptable for various amine coupling partners.

Reaction Principle

The reaction proceeds via a catalytic cycle involving a palladium complex. The cycle is generally understood to involve the oxidative addition of the aryl bromide to a Pd(0) species, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and subsequent reductive elimination to yield the desired N-aryl amine product and regenerate the Pd(0) catalyst.[4][5] The choice of ligand, base, and solvent is critical for reaction efficiency and substrate scope.[6]

Key Consideration: Protection of the Carboxylic Acid Group

The free carboxylic acid in this compound is acidic and will react with the strong bases (e.g., sodium tert-butoxide) typically required for the Buchwald-Hartwig amination. This side reaction can quench the base, inhibit catalysis, and lead to poor yields. Therefore, it is highly recommended to protect the carboxylic acid, commonly as a methyl or ethyl ester, prior to performing the C-N coupling reaction. A protocol for esterification is provided below.

Experimental Protocols

Protocol 1: Esterification of this compound

This protocol describes the conversion of the carboxylic acid to its methyl ester, a more suitable substrate for the subsequent amination reaction.

Materials:

-

This compound

-

Methanol (Anhydrous)

-

Acetyl chloride or Thionyl chloride

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

Silica gel for column chromatography

-

Hexane and Ethyl acetate (for chromatography)

Procedure:

-

Dissolve this compound (1.0 eq) in anhydrous methanol in a round-bottom flask.

-

Cool the solution in an ice bath.

-

Slowly add acetyl chloride (4.0 eq) dropwise to the stirred solution.[7] (Alternatively, thionyl chloride can be used).

-

Remove the ice bath and allow the reaction mixture to stir at room temperature for 18-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove excess methanol and acetyl chloride.[7]

-

Purify the resulting crude product, methyl 3-bromo-4-fluorobenzoate, by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).[7]

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield the ester, typically as a colorless oil or solid.

Protocol 2: General Buchwald-Hartwig Amination Protocol

This generalized protocol is a starting point for the amination of methyl 3-bromo-4-fluorobenzoate with a primary or secondary amine. Optimization of the catalyst, ligand, base, and temperature may be necessary for specific amine substrates.

Materials:

-

Methyl 3-bromo-4-fluorobenzoate (from Protocol 1)

-

Amine (primary or secondary)

-

Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)

-

Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))[8][9]

-

Anhydrous solvent (e.g., Toluene, Dioxane, THF)[4]

-

Schlenk tube or similar reaction vessel

-

Inert gas supply (Argon or Nitrogen)

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

Procedure:

-

Reaction Setup: To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., 1-5 mol%), the phosphine ligand (e.g., 2-10 mol%), and the base (e.g., 1.5-2.5 eq).

-

Add Reagents: Add the methyl 3-bromo-4-fluorobenzoate (1.0 eq) to the Schlenk tube.

-

Evacuate and Backfill: Seal the tube, then evacuate and backfill with inert gas. Repeat this cycle three times to ensure an oxygen-free atmosphere.[2]

-

Add Solvent and Amine: Add the anhydrous solvent via syringe, followed by the amine coupling partner (1.1-1.5 eq).

-

Reaction: Heat the reaction mixture with vigorous stirring to the desired temperature (typically between 80-110 °C).[2][5]

-

Monitoring: Monitor the reaction progress by a suitable analytical method such as TLC, LC-MS, or GC-MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride or water.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-arylated product.

Data Presentation: Typical Reaction Parameters

The optimal conditions for a Buchwald-Hartwig amination depend heavily on the specific substrates used. The following table summarizes common starting conditions and components for coupling aryl bromides, which can serve as a guide for optimizing the reaction with this compound derivatives.

| Component | Example Reagents | Typical Loading / Conditions | Rationale / Notes |

| Aryl Halide | Methyl 3-bromo-4-fluorobenzoate | 1.0 equivalent | The ester form is preferred to avoid side reactions with the base. |

| Amine | Primary or Secondary Amines | 1.1 - 1.5 equivalents | A slight excess of the amine is often used to drive the reaction to completion. |

| Pd Source | Pd₂(dba)₃, Pd(OAc)₂, [Pd(allyl)Cl]₂[5][6] | 1 - 5 mol % | Pd₂(dba)₃ is a common Pd(0) source, while Pd(OAc)₂ is a Pd(II) precatalyst that is reduced in situ. |

| Ligand | XantPhos, XPhos, BINAP, RuPhos[1][6][8][10] | 2 - 10 mol % | The choice of ligand is crucial and substrate-dependent. Bulky, electron-rich phosphines are often effective. |